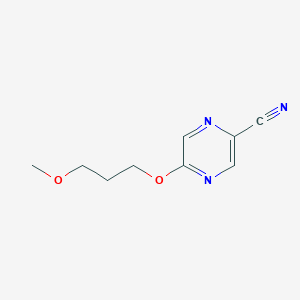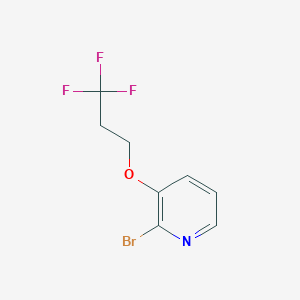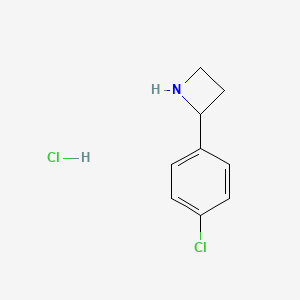
2-(4-Chlorophenyl)azetidine hydrochloride
描述
2-(4-Chlorophenyl)azetidine hydrochloride, also known as PCA, is a compound with a number of interesting and potentially useful properties. It is a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular formula of 2-(4-Chlorophenyl)azetidine hydrochloride is C9H11Cl2N . The structure of this compound can be found in databases such as PubChem .Chemical Reactions Analysis
Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain . The synthesis of azetidines via photochemical [2+2] cycloadditions, also referred to as aza Paternò–Büchi reactions, remains a challenge .科学研究应用
Synthesis and Characterization in Medicinal Chemistry
2-(4-Chlorophenyl)azetidine hydrochloride and related azetidine compounds are significant in the field of medicinal chemistry. They are used in synthesizing various biologically active compounds. For instance, azetidines are synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes and are precursors of β-amino acids, amides, and other heterocyclic compounds. These syntheses have led to applications in producing antibiotics, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).
Biological Activity
Azetidine derivatives have been studied for their biological activity, including antibacterial and anticonvulsant properties. Novel azetidinones, synthesized through condensation reactions, have shown promise in these areas (Rajasekaran & Murugesan, 2006).
Ring Transformation and Rearrangement
2-(4-Chlorophenyl)azetidine hydrochloride and its derivatives are used in various ring transformation and rearrangement reactions. For example, the synthesis of new 2-(haloalkyl)azetidines has been used to create stereospecifically defined five- and six-membered azaheterocycles (Van Brabandt, Van Landeghem, & Kimpe, 2006).
Role in Organic Synthesis
Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are important in organic synthesis. They are involved in cycloaddition reactions, such as the aza Paternò-Büchi reaction, to form functionalized azetidines. This is crucial for incorporating azetidines into pharmaceutical lead structures (Becker, Richardson, & Schindler, 2019).
Application in Synthesis of Chiral Compounds
Azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, are used in the synthesis of chiral compounds. The stereoselectivity in such syntheses is crucial for producing specific pharmaceuticals and other biologically active molecules (Qi Chuan-min, Yang Ling-chun, & Sun Peng-li, 2010).
属性
IUPAC Name |
2-(4-chlorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPCRGUALNXMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



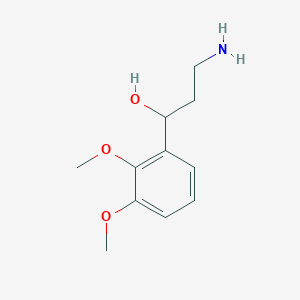
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
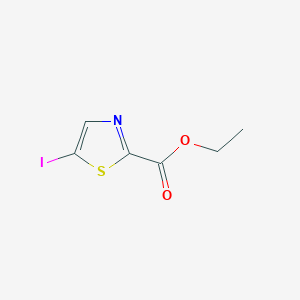
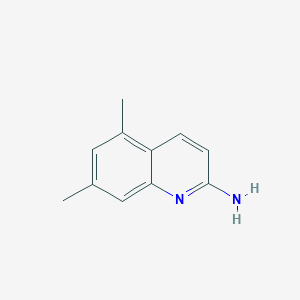
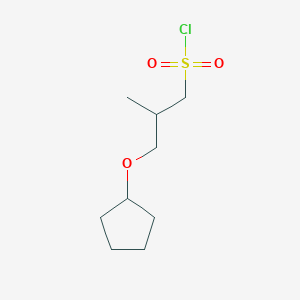
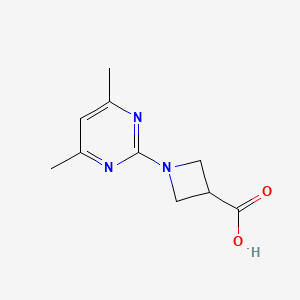
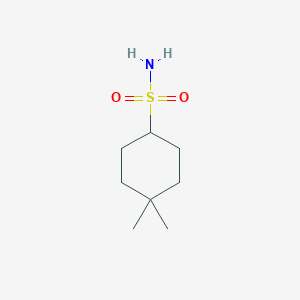
![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)
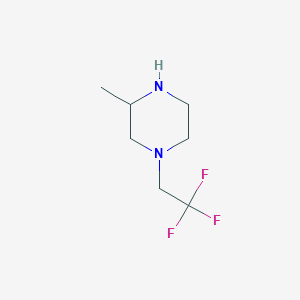
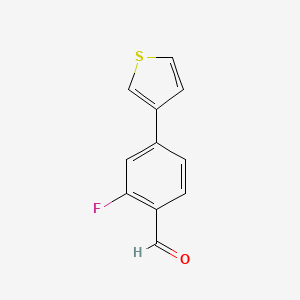
![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)
